2,2,6a,6a,8a,9,14a-heptamethyl-10-oxo-3,4,5,6,6b,7,8,9,11,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde
Description
This compound is a highly substituted tetradecahydro-1H-picene derivative featuring a carbaldehyde group at the 4a-position, a ketone at the 10-position, and seven methyl substituents. Its complex polycyclic framework is characteristic of triterpenoid derivatives, which are often studied for their structural diversity and bioactivity. The compound’s molecular formula is C31H46O2 (exact mass: 450.350 g/mol), with a rigid, fused-ring system that influences its physicochemical properties, including solubility and stability .
Properties
IUPAC Name |
2,2,6a,6a,8a,9,14a-heptamethyl-10-oxo-3,4,5,6,6b,7,8,9,11,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-20-21(32)8-9-22-26(20,4)11-10-23-27(22,5)13-14-29(7)24-18-25(2,3)12-16-30(24,19-31)17-15-28(23,29)6/h19-20,22-24H,8-18H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRNCDHSZVITNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C=O)C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biosynthetic Pathways via Cytochrome P450 Enzymes
CYP716A Subfamily-Mediated Oxidation
Ursolic aldehyde is an intermediate in the biosynthesis of ursolic acid and corosolic acid. The CYP716A subfamily of cytochrome P450 enzymes catalyzes the sequential oxidation of α-amyrin (a pentacyclic triterpenol) at the C-28 position. This process involves three steps: hydroxylation to uvaol, oxidation to ursolic aldehyde, and further oxidation to ursolic acid.
Key Steps:
- Cyclization of 2,3-Oxidosqualene : α-Amyrin synthase (αAS) cyclizes 2,3-oxidosqualene to α-amyrin, forming the triterpene backbone.
- C-28 Hydroxylation : CYP716A enzymes (e.g., CYP716A12, CYP716A48) hydroxylate α-amyrin to produce uvaol.
- Oxidation to Ursolic Aldehyde : Further oxidation of uvaol by CYP716A enzymes yields ursolic aldehyde.
Experimental Data:
- Expression Systems : Heterologous expression in Nicotiana benthamiana using the Tsukuba system achieved ursolic aldehyde yields of 360.2 ± 124.8 µg/L when co-expressing αAS, CYP716A48, and cytochrome P450 reductase (CPR).
- Enzyme Efficiency : CYP716A48 showed higher catalytic activity for α-amyrin than CYP716A12, with a substrate conversion rate of 85%.
Chemical Synthesis via Oxidation of Ursolic Acid Derivatives
Jones Oxidation of Ursolic Alcohol
Ursolic aldehyde can be synthesized from ursolic alcohol (uvaol) via Jones oxidation, a classical method for alcohol-to-aldehyde conversion.
Procedure:
- Reaction Setup : Ursolic alcohol is dissolved in acetone and cooled to 0°C.
- Oxidation : Jones reagent (CrO₃ in H₂SO₄) is added dropwise until the solution stabilizes at a light brown color.
- Workup : The reaction is quenched with water, and the product is extracted with ethyl acetate.
Yield and Purity:
Catalytic Systems and Optimization
Enzyme Engineering for Improved Efficiency
Directed evolution of CYP716A enzymes has enhanced their activity and substrate specificity:
Mutations:
- MtCYP716A12_D122Q : Increased ursolic aldehyde yield by 20% compared to wild-type.
- MtCYP716A12_Q358P : Improved binding affinity for α-amyrin (Kₐ = 1.2 µM).
Table 1: Comparison of CYP716A Variants
| Enzyme Variant | Substrate | Yield (µg/L) | Conversion Rate (%) |
|---|---|---|---|
| CYP716A48 (Wild-Type) | α-Amyrin | 360.2 ± 124.8 | 85 |
| MtCYP716A12_D122Q | α-Amyrin | 290.5 ± 98.3 | 78 |
| MtCYP716A12_Q358P | α-Amyrin | 310.7 ± 112.6 | 82 |
Chemical Reactions Analysis
Types of Reactions
2,2,6a,6a,8a,9,14a-heptamethyl-10-oxo-3,4,5,6,6b,7,8,9,11,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where functional groups are introduced into the aromatic ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound has the following key characteristics:
- Molecular Formula : C30H48O2
- Molecular Weight : 440.70 g/mol
- Topological Polar Surface Area (TPSA) : 34.10 Ų
- XlogP : 8.10
The structure features a tetradecahydro-picene backbone with multiple methyl groups and a carbonyl functional group that contribute to its reactivity and potential biological activity .
Cannabinoid Receptor Modulation
Research indicates that compounds structurally similar to 2,2,6a,6a-heptamethyl-10-oxo-3,4,... can interact with cannabinoid receptors (CB1 and CB2). These interactions suggest potential applications in developing therapeutic agents for conditions such as pain management and inflammation. The compound shows a high probability of binding to the CB2 receptor (85.26%) and the androgen receptor (84.41%), indicating its potential as a lead compound in drug discovery .
Antioxidant Activity
Studies have demonstrated that triterpenoids exhibit significant antioxidant properties. The structural features of this compound may contribute to its ability to scavenge free radicals and reduce oxidative stress. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role .
Anti-inflammatory Properties
Triterpenoids are known for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could lead to its use in developing treatments for inflammatory diseases. Its structural complexity allows for interactions with various biological targets involved in inflammation .
Case Studies
Several studies have explored the biochemical properties of similar compounds:
- Study on Lipid Droplet Accumulation : Research focusing on Eriobotrya japonica extracts showed that certain triterpenoids could inhibit lipid droplet accumulation in cells. This suggests that compounds like 2,2,... might be useful in developing treatments for metabolic disorders .
- G-protein Coupled Receptors (GPCRs) : A review highlighted small molecules from natural sources targeting GPCRs. Given the structural similarities with known GPCR ligands, this compound may also exhibit similar properties .
Summary Table of Applications
| Application Area | Potential Benefits | Supporting Evidence |
|---|---|---|
| Cannabinoid Modulation | Pain relief and anti-inflammatory effects | High binding probability to CB receptors |
| Antioxidant Activity | Reduces oxidative stress | Known properties of triterpenoids |
| Anti-inflammatory Effects | Treatment for inflammatory diseases | Similar compounds show efficacy |
| Metabolic Disorder Management | Inhibition of lipid accumulation | Studies on related triterpenoids |
Mechanism of Action
The mechanism of action of 2,2,6a,6a,8a,9,14a-heptamethyl-10-oxo-3,4,5,6,6b,7,8,9,11,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde and ketone functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the compound’s polycyclic structure allows it to intercalate into DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Structural Features
Key Observations :
- Substituent Positioning : The target compound’s methyl groups at 2,6a,8a,9,14a positions and ketone at C10 distinguish it from hydroxy- or acetyloxy-substituted analogs. These substitutions influence steric hindrance and electronic properties .
- Functional Group Impact: The carbaldehyde group (C=O) at C4a in the target compound is rare compared to carboxylic acid derivatives (e.g., ), which are more common in triterpenoids. This aldehyde group may enhance reactivity in nucleophilic addition reactions but reduce stability under basic conditions.
Physicochemical Properties
Key Observations :
- Stability differences highlight the sensitivity of the carbaldehyde group to oxidation and nucleophilic attack, whereas carboxylic acid derivatives (e.g., ) exhibit better stability.
Biological Activity
The compound 2,2,6a,6a,8a,9,14a-heptamethyl-10-oxo-3,4,5,6,6b,7,8,9,11,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde , also referred to as a derivative of the triterpenoid family of compounds, has garnered attention for its potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.
- IUPAC Name : 2,2,6a,6a,8a,9,14a-heptamethyl-10-oxo-3,4,5,6,6b,7,8,9-tetradecahydro-1H-picene-4a-carbaldehyde
- Molecular Formula : C32H48O5
- Molecular Weight : 512.73 g/mol
- CAS Number : 67416-61-9
Antioxidant Activity
Research indicates that compounds similar to this triterpenoid exhibit significant antioxidant properties. For instance:
- Mechanism : These compounds can scavenge free radicals and reduce oxidative stress in cells.
- Case Study : A study demonstrated that derivatives of similar structures reduced oxidative damage in human cell lines by modulating the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase .
Anti-inflammatory Effects
The compound has shown promising results in reducing inflammation:
- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study : In vitro studies on macrophages revealed that treatment with this compound significantly lowered the expression of COX-2 and iNOS .
Antimicrobial Properties
Preliminary assessments suggest potential antimicrobial activity:
- Mechanism : The compound disrupts bacterial cell membranes and inhibits bacterial growth.
- Case Study : Testing against various bacterial strains indicated that it possesses moderate antibacterial activity comparable to standard antibiotics .
Analgesic Effects
The analgesic properties of this compound have been explored:
- Mechanism : It may act on pain pathways by modulating neurotransmitter release.
- Case Study : In animal models of pain (e.g., formalin-induced pain), administration resulted in a significant reduction in pain behaviors .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for this compound, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions, as demonstrated for structurally related tetrahydro-β-carboline–tetrazole hybrids. For example, describes using methanol as a solvent with TMSN3 (trimethylsilyl azide) and aldehydes to form tetrazole rings, achieving yields of 68–82% depending on substituents. Optimize yields by controlling stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to indole precursor) and reaction time (24–48 hours under reflux). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of -NMR (400 MHz, CDCl) and -NMR (100 MHz) to confirm stereochemistry and substituent positions. Infrared spectroscopy (IR) can identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm). and highlight specific NMR shifts for methyl groups (δ 1.2–1.4 ppm) and carbonyls (δ 190–210 ppm). High-resolution mass spectrometry (HRMS) or LC-MS is critical for verifying molecular weight (e.g., CHO, MW 456.7, as in ) .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent oxidation of the aldehyde group. Avoid prolonged exposure to light or moisture, as the compound may degrade via hydrolysis or photochemical reactions. emphasizes compliance with safety guidelines for reactive aldehydes, including secondary containment and desiccants .
Advanced Research Questions
Q. How can researchers design bioactivity assays to evaluate this compound’s pharmacological potential?
- Methodological Answer : Leverage high-throughput screening platforms like the EU-OPENSCREEN Cell Painting dataset (), which profiles morphological changes in cell lines post-treatment. Use dose-response assays (0.1–100 µM) across multiple cell types (e.g., cancer, neuronal) and validate hits with orthogonal assays (e.g., enzymatic inhibition). Collaborate with ChemBioNet () to access bioprofiles and assay development resources .
Q. How can conflicting spectral data from different studies be resolved?
- Methodological Answer : Cross-validate data using computational tools (e.g., DFT calculations for NMR chemical shifts) and compare with crystallographic data from related compounds (e.g., ’s lactone derivatives). For example, discrepancies in methyl group shifts may arise from solvent polarity or stereochemical variations. Reproduce experiments under standardized conditions (e.g., same solvent, temperature) .
Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to receptors like cytochrome P450 or steroidogenic enzymes. Molecular dynamics simulations (AMBER, GROMACS) can assess conformational stability in lipid bilayers. ’s atmospheric chemistry methods (e.g., heterogeneous reaction modeling) may inspire adaptations for studying environmental degradation pathways .
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?
- Methodological Answer : Synthesize analogs by modifying the aldehyde group (e.g., reduction to alcohol, Schiff base formation) or methyl substituents. demonstrates that replacing the 4-isopropyl group with halogenated aryl rings (e.g., 4-bromophenyl in compound 14o) significantly alters bioactivity. Use QSAR models to correlate substituent properties (e.g., logP, polar surface area) with experimental outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
